BenchChemオンラインストアへようこそ!

2,3-Dichloro-5-fluoroquinoxaline

Medicinal Chemistry Synthetic Methodology Halogenated Heterocycles

2,3-Dichloro-5-fluoroquinoxaline (CAS 76089-03-7) is a heterocyclic quinoxaline building block with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g/mol, where two chlorine atoms occupy positions 2 and 3 and a single fluorine atom resides at position 5 on the bicyclic scaffold. The compound belongs to the broader class of halogenated quinoxalines, which are widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and kinase inhibitor programs owing to two reactive C–Cl bonds that serve as sequential nucleophilic aromatic substitution handles.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
CAS No. 76089-03-7
Cat. No. B3153549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-fluoroquinoxaline
CAS76089-03-7
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-4(11)2-1-3-5(6)12-7/h1-3H
InChIKeyXDECYSNOPVSGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-fluoroquinoxaline (CAS 76089-03-7) – What Every Scientific Buyer Should Know Before Procurement


2,3-Dichloro-5-fluoroquinoxaline (CAS 76089-03-7) is a heterocyclic quinoxaline building block with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g/mol, where two chlorine atoms occupy positions 2 and 3 and a single fluorine atom resides at position 5 on the bicyclic scaffold . The compound belongs to the broader class of halogenated quinoxalines, which are widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and kinase inhibitor programs owing to two reactive C–Cl bonds that serve as sequential nucleophilic aromatic substitution handles [1][2]. The 5-fluoro substituent distinguishes this compound from the more common 6-fluoro isomer (CAS 76089-04-8) and from the non-fluorinated parent 2,3-dichloroquinoxaline (CAS 2213-63-0), introducing unique electronic and steric properties that modify both reactivity and molecular recognition potential .

Why 2,3-Dichloro-5-fluoroquinoxaline Cannot Be Replaced by 2,3-Dichloroquinoxaline or the 6-Fluoro Isomer in Research Settings


Generic substitution within the dichloroquinoxaline family carries substantial risk because the position of the fluoro substituent on the quinoxaline ring directly modulates both the electronic environment of the two C–Cl reactive centres and the molecular conformation for target binding [1]. A 5-fluoro group exerts a distinct ortho/para-directing electronic effect and steric profile compared to a 6-fluoro group, meaning that the two positional isomers are chemically non-interchangeable in sequential derivatization schemes, particularly when introducing amine, thiol, or alkoxy nucleophiles [2]. Furthermore, the presence of fluorine at position 5 versus no fluorine (as in 2,3-dichloroquinoxaline) significantly alters physicochemical properties—log P, pKa of heterocyclic nitrogen atoms, metabolic stability of derived products—that cascade into measurable differences in ADME-Tox and target engagement profiles when the final elaborated compound is evaluated [3].

2,3-Dichloro-5-fluoroquinoxaline – Head-to-Head Comparative Data for Informed Procurement Decisions


Positional Isomer Comparison: 5-Fluoro vs. 6-Fluoro Substitution Dictates Reactivity in Sequential Nucleophilic Aromatic Substitution

The 5-fluoro positional isomer (target compound, CAS 76089-03-7) places the electron-withdrawing fluorine atom ortho to the N-1 pyrazine nitrogen and peri to the C-4 position of the fused benzene ring, creating a unique anisotropic electronic distribution compared to the 6-fluoro isomer (CAS 76089-04-8), where fluorine is meta/para relative to the pyrazine core . This positional difference is predicted to alter the activation energy barrier for the first nucleophilic substitution at C-2/C-3 by approximately 2–5 kJ/mol based on Hammett σₘ/σₚ constants for fluorine (σₘ = 0.34, σₚ = 0.06), which directly impacts regioselectivity in mono-substitution reactions [1]. While no published head-to-head kinetic study exists for these exact two isomers, the broader quinoxaline literature firmly establishes that fluorine position tunes the rate and regiochemical outcome of sequential SₙAr reactions, making the two isomers non-interchangeable for any multi-step synthetic route [2].

Medicinal Chemistry Synthetic Methodology Halogenated Heterocycles

Physicochemical Differentiation: 2,3-Dichloro-5-fluoroquinoxaline vs. Non-Fluorinated 2,3-Dichloroquinoxaline – Predicted Impact on Solubility and Lipophilicity

Introduction of a 5-fluoro atom into the 2,3-dichloroquinoxaline scaffold is predicted to increase aqueous solubility and reduce log P relative to the non-fluorinated parent compound (CAS 2213-63-0, melting point 152–154 °C, water solubility 0.16 g/L) . The 6-fluoro isomer has a reported melting point of 190–210 °C, substantially higher than the non-fluorinated parent, indicating stronger crystal lattice forces . While the target compound's exact melting point remains unreported in the public domain, the established structure–property relationships in quinoxaline series indicate that 5-fluoro substitution typically lowers melting point relative to the 6-fluoro isomer due to asymmetry-induced disruption of crystal packing [1]. This differential in solid-state properties directly affects formulation behaviour, dissolution rate, and handling characteristics during parallel synthesis.

Physicochemical Properties Drug Design ADME Optimization

Two Reactive C–Cl Handles Plus One Tuning Fluorine: Synthetic Intermediate Advantage Over Monochloro or Non-Fluorinated Quinoxalines

2,3-Dichloro-5-fluoroquinoxaline provides two sequential leaving groups (C-2 and C-3 chlorine atoms) for stepwise derivatization while retaining a 5-fluoro substituent that can participate in additional late-stage functionalization or serve as a metabolic blocking group [1]. In contrast, 5-fluoroquinoxaline (CAS 77130-30-4, bp 241.9 °C) lacks the reactive C–Cl handles and requires alternative (often less efficient) C–H activation strategies to achieve substitution at C-2/C-3 . The non-fluorinated 2,3-dichloroquinoxaline (CAS 2213-63-0) offers two C–Cl handles but misses the fluoro tuning element that has been demonstrated in numerous quinoxaline-based kinase inhibitor patents to improve potency and selectivity [2]. This dual-handle architecture enables a broader diversity space in library synthesis: sequential nucleophilic substitution with amines, thiols, or alkoxides at C-2 and C-3 can generate hundreds of analogs from a single batch of the fluoro-bearing scaffold, a workflow impossible with monochloro or non-halogenated quinoxalines [3].

Parallel Synthesis Chemical Biology Fragment-Based Drug Discovery

Commercial Availability and Supply Chain Differentiation: Purity Specifications and Controlled Storage Requirements

Vendor-sourced 2,3-dichloro-5-fluoroquinoxaline (CAS 76089-03-7) is typically supplied at ≥98% purity with storage recommendation of sealed dry conditions at 2–8 °C . This storage stringency is meaningfully different from the more stable non-fluorinated analog 2,3-dichloroquinoxaline, which is routinely stored at room temperature in a dark, sealed container . The 6-fluoro isomer (CAS 76089-04-8) is supplied at ≥95% purity with long-term storage at cool, dry conditions, though one supplier lists the compound as discontinued for certain pack sizes . The requirement for refrigerated storage of the 5-fluoro isomer implies a lower thermal stability threshold that must be factored into shipping logistics, especially for international procurement during summer months.

Procurement Supply Chain Quality Control

Uniqueness of the 5-Fluoro Substitution in Quinoxaline Kinase Inhibitor Patent Space

A survey of quinoxaline-based kinase inhibitor patents reveals that 5-fluoro-substituted quinoxaline scaffolds appear in claims covering FGFR, PI3K, B-Raf, and PASK kinase targets, where the 5-fluoro position is specifically claimed as a potency-enhancing substituent in multiple patent families [1][2][3]. For example, substituted quinoxaline derivatives with 5-fluoro groups are claimed in WO20150105368 (FGFR kinase inhibitors) and in CN107245056A (kinase inhibitor chemical entities) [1][4]. In contrast, the 6-fluoro isomer appears less frequently in granted claims, and the non-fluorinated 2,3-dichloroquinoxaline is used predominantly as a generic synthetic intermediate rather than a patented bioactive scaffold element [3]. This patent landscape asymmetry suggests that 5-fluoro congeners may confer distinct binding mode advantages that innovators have found worth protecting, indirectly validating the selection of this isomer for drug discovery programs targeting kinase-mediated diseases.

Kinase Inhibitors Patent Analysis Intellectual Property

When to Choose 2,3-Dichloro-5-fluoroquinoxaline – Application Scenarios Grounded in Comparative Evidence


Kinase-Focused Medicinal Chemistry Programs Requiring Fluoro-Tuned Scaffolds

Research groups developing FGFR, PI3K, or B-Raf kinase inhibitors should prioritize 2,3-dichloro-5-fluoroquinoxaline over the 6-fluoro isomer based on the patent landscape bias toward 5-fluoro quinoxalines in kinase inhibitor claims [1]. The two C–Cl handles permit rapid sequential SₙAr diversification to explore structure–activity relationships around the quinoxaline core while retaining the 5-fluoro group as a metabolic stability enhancer [2].

Parallel Library Synthesis Demanding Dual Reactive Handles with an Inert Electronic Modulator

For high-throughput analog generation, the presence of two C–Cl leaving groups enables one-pot or stepwise introduction of diverse amine, thiol, or alcohol nucleophiles at C-2 and C-3, yielding hundreds of analogs from a single building block [1]. The 5-fluoro substituent remains intact during these substitutions, providing a consistent electronic background across the library that is absent when using non-fluorinated 2,3-dichloroquinoxaline [2].

Agrochemical Lead Discovery Leveraging Halogenated Quinoxaline Pharmacophores

Fluorinated quinoxalines have established precedent as herbicide and fungicide intermediates (e.g., the quizalofop family) where fluorine position influences both target-site binding and environmental persistence [1]. The 5-fluoro isomer offers a distinct substitution pattern not explored in the widely commercialized 6-fluoro quizalofop analogs, representing a potential freedom-to-operate opportunity for agrochemical discovery groups [2].

Fragment-Based Drug Discovery with Halogen-Enriched Screening Libraries

Fragment libraries enriched with fluorinated heterocycles have demonstrated higher hit rates against challenging protein targets due to favourable fluorine–protein interactions (C–F···H–N, C–F···C=O) [1]. 2,3-Dichloro-5-fluoroquinoxaline, with its compact MW of 217 Da (within fragment rule-of-three guidelines), dual Cl handles for hit elaboration, and 5-fluoro moiety for binding-site polarization, represents an ideal fragment starting point that the 6-fluoro isomer cannot identically replicate due to altered binding geometry [2].

Quote Request

Request a Quote for 2,3-Dichloro-5-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.